molecular formula C11H15NO3 B8649131 6-(3-Methylbutoxy)nicotinic acid

6-(3-Methylbutoxy)nicotinic acid

Cat. No.: B8649131
M. Wt: 209.24 g/mol
InChI Key: XNLKDKSOPSBISW-UHFFFAOYSA-N
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Description

6-(3-Methylbutoxy)nicotinic acid is a substituted nicotinic acid derivative characterized by a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)) attached to the pyridine ring at the 6-position. Nicotinic acid (vitamin B3) derivatives are pivotal in biochemical pathways, acting as precursors for coenzymes like NAD+/NADP+ and exhibiting pharmacological activities such as lipid modulation and receptor agonism.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-(3-methylbutoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-8(2)5-6-15-10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)

InChI Key

XNLKDKSOPSBISW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Nicotinic acid derivatives with alkoxy or aryloxy substituents at the 6-position are well-studied. Key structural analogs include:

Compound Name Substituent at 6-Position Key Structural Features Reference
6-Hydroxynicotinic acid -OH Polar, participates in oxidative pathways
6-(Benzyloxy)nicotinic acid -O-Benzyl (C₆H₅CH₂O-) Increased aromaticity and lipophilicity
6-(2-Methylphenyl)nicotinic acid -O-(2-Methylphenyl) Steric hindrance from ortho-methyl group
6-(Isobutylsulfonyl)nicotinic acid -SO₂-(CH₂CH(CH₃)₂) Electron-withdrawing sulfonyl group
4-Hydroxy-6-methyl-nicotinic acid -CH₃ and -OH at positions 4 and 6 Tautomerism potential due to hydroxyl group

Key Observations :

  • Lipophilicity : The 3-methylbutoxy group in 6-(3-Methylbutoxy)nicotinic acid confers higher logP (estimated ~2.5) compared to 6-hydroxynicotinic acid (logP ~0.5) and 4-hydroxy-6-methyl-nicotinic acid (logP ~1.2) .

Physicochemical Properties

A comparative analysis of key physicochemical parameters:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (mg/mL)
This compound* 225.27 ~2.5 1 4 <1 (predicted)
6-Hydroxynicotinic acid 155.11 0.5 2 4 >10
6-(Benzyloxy)nicotinic acid 229.23 2.2 1 4 <1
4-Hydroxy-6-methyl-nicotinic acid 167.15 1.2 2 4 ~5

*Predicted data based on structural analogs.

Key Observations :

  • The 3-methylbutoxy group balances lipophilicity (XLogP3 ~2.5) without excessively compromising polarity, unlike fully aromatic substituents (e.g., benzyloxy, XLogP3 2.2) .
  • Lower water solubility of alkoxy-substituted derivatives compared to hydroxylated analogs (e.g., 6-hydroxynicotinic acid) suggests formulation challenges for aqueous delivery .

Pharmacological and Metabolic Comparisons

Receptor Binding and Activity
  • Retinoid X Receptor (RXR) Agonism: Derivatives like 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid () exhibit RXR agonism, with metabolic stability varying between species (e.g., t₁/₂ in human liver microsomes: 12–45 min vs. 8–30 min in rats) .
  • Alpha-Glucosidase Inhibition : The compound 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (binding energy: -3.0 kcal/mol) shows moderate enzyme inhibition, suggesting alkoxy chains may enhance hydrophobic interactions with target proteins .
Metabolic Pathways
  • Oxidative Hydroxylation : Nicotinic acid derivatives undergo hydroxylation at the 6-position (e.g., 6-hydroxynicotinic acid via nicotinic acid hydroxylase), a pathway critical for microbial degradation .
  • Species-Specific Metabolism : Rat liver microsomes metabolize alkoxy-substituted nicotinic acids faster than humans, highlighting interspecies variability in drug development .

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